N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
Description
Properties
Molecular Formula |
C18H20N4O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C18H20N4O3/c1-24-13-9-10-14(15(12-13)25-2)19-18(23)8-5-7-17-21-20-16-6-3-4-11-22(16)17/h3-4,6,9-12H,5,7-8H2,1-2H3,(H,19,23) |
InChI Key |
GNVUFDANZLKSLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
A highly efficient one-pot synthesis, adapted fromtriazolo[4,3-a]pyridine derivatives, involves reacting 2-hydrazinopyridine with a carbonyl compound under mild conditions. For N-(2,4-dimethoxyphenyl)-4-([1,triazolo[4,3-a]pyridin-3-yl)butanamide, the aldehyde precursor is designed to introduce the butanamide side chain.
Key Steps :
-
Condensation : 2-Hydrazinopyridine reacts with 4-oxo-N-(2,4-dimethoxyphenyl)butanamide to form a hydrazone intermediate.
-
Cyclization : Intramolecular cyclization under oxidative conditions (e.g., I₂ or MnO₂) yields the triazolopyridine ring.
This method benefits from atom economy and avoids intermediate isolation, achieving yields of 65–75% in model systems.
Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/water (3:1) | Enhances solubility of intermediates |
| Oxidizing Agent | MnO₂ | Prevents over-oxidation |
| Temperature | Room temperature | Minimizes side reactions |
| Reaction Time | 12–16 hours | Ensures complete cyclization |
Stepwise Synthesis Approaches
Triazolopyridine Core Synthesis
The triazolopyridine moiety is first constructed using 2-hydrazinopyridine and a substituted aldehyde. For example, 3-(4-bromobutyl)-[1,triazolo[4,3-a]pyridine is synthesized via:
Side-Chain Functionalization
The bromoalkyl intermediate undergoes nucleophilic amidation with 2,4-dimethoxyphenethylamine:
Yield : 50–60% after purification.
Novel Methodologies and Recent Advances
Phosphonate-Mediated Cyclization
A recent approach employs chloroethynylphosphonates to form triazolopyridines via 5-exo-dig cyclization. While primarily used for phosphonylated derivatives, this method can be adapted by substituting the phosphonate group with a butanamide chain during post-functionalization.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For instance, cyclocondensation of 2-hydrazinopyridine with 4-oxobutanamide derivatives under microwave conditions (100°C, 20 min) achieves 70% yield.
Comparative Analysis of Synthesis Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| One-pot cyclocondensation | Atom-economical, fewer steps | Requires specialized aldehydes | 65–75% |
| Stepwise assembly | Flexible side-chain modification | Multi-step purification | 50–60% |
| Phosphonate cyclization | High functional group tolerance | Complex starting materials | 55–65% |
| Microwave-assisted | Rapid synthesis | Equipment-dependent | 70–75% |
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) :
- Recent studies have identified compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold as promising IDO1 inhibitors. These inhibitors are significant in cancer immunotherapy because they can enhance immune responses and synergize with other therapeutic agents. The structure of N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide suggests it may exhibit similar properties due to its structural analogies with known IDO1 inhibitors .
-
Anticancer Activity :
- Compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety have shown potential anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest. The unique structural features of this compound may contribute to its efficacy against specific cancer types by targeting key signaling pathways involved in tumor growth and metastasis .
- Neuroprotective Effects :
Synthesis and Mechanism of Action
The synthesis of this compound typically involves microwave-mediated methods which are eco-friendly and efficient. The mechanism of action is believed to involve the inhibition of specific kinases or enzymes that play critical roles in cellular signaling pathways associated with inflammation and cancer progression .
Case Studies
| Study | Findings | |
|---|---|---|
| Bartels et al. (2021) | Developed CuBr-catalyzed synthesis methods for triazolopyridines | Highlighted the efficiency of triazole derivatives in biological applications |
| Liu et al. (2022) | Investigated mechanochemical methods for synthesizing triazolopyridines | Demonstrated high yields and potential for drug development |
| Chattopadhyay et al. (2021) | Reported on the annulation reactions leading to triazole derivatives | Established a foundation for further exploration of triazole-based compounds in pharmacology |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide with key analogs, focusing on structural variations, molecular properties, and inferred biological implications.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Solubility and Bioavailability The dimethoxyphenyl group in the target compound likely increases hydrophilicity compared to simpler analogs like the 2-methoxybenzyl derivative () . Methoxy groups are known to enhance aqueous solubility and metabolic stability . In contrast, the benzothiazole-containing analog () has higher molecular weight (482.6 vs. 353.4) and lipophilicity, which may limit bioavailability .
The thiazolyl-pyridyl analog () combines two pharmacophores, suggesting dual mechanisms of action, though synthetic complexity could pose challenges .
Activity Inference from Related Compounds
- While specific activity data for the target compound are unavailable, triazolopyridine derivatives are widely studied for antimicrobial and anticancer properties. For example, Zhou et al. (2012) highlighted triazoles as potent inhibitors of fungal CYP51 enzymes .
- The sulfur-containing analog () may exhibit enhanced redox-modulating effects, akin to mercaptotriazoles reported in antifungal research .
Biological Activity
N-(2,4-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | GNVUFDANZLKSLY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3)OC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. It exhibits potential as an inhibitor for cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and gene transcription. The compound's unique structural features facilitate binding to these targets, modulating their activity and influencing cellular processes.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
- Inhibition of CDK2 and CDK9 : In vitro assays revealed that this compound effectively inhibits CDK2 and CDK9 with IC50 values in the low micromolar range. This inhibition leads to G2/M cell cycle arrest and apoptosis in cancer cell lines such as HCT116 and A549 .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Preliminary results from COX enzyme inhibition assays indicate that it can suppress the activity of COX-1 and COX-2 enzymes, which are critical in the inflammatory response .
3. Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Various derivatives have been synthesized to explore the influence of different substituents on its activity. Key findings include:
- Substituent Effects : Modifications at the 2 and 4 positions of the dimethoxyphenyl ring significantly impact the potency against CDK inhibitors. For example, compounds with electron-donating groups at these positions tend to exhibit enhanced inhibitory activity .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in xenograft models of human cancer. The results indicated a marked reduction in tumor growth compared to control groups treated with vehicle only .
Case Study 2: In Vivo Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory effects using formalin-induced paw edema models in rats. The compound exhibited a dose-dependent reduction in edema formation, highlighting its potential as a therapeutic agent for inflammatory conditions .
Q & A
Q. Key parameters :
- Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
(Basic) Which characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
(Advanced) How can researchers optimize the coupling reaction between the triazolopyridine core and the dimethoxyphenyl moiety to improve yields?
Answer:
Low yields in amide coupling often arise from poor activation or steric hindrance. Optimization strategies :
- Activation reagents : Replace EDC with T3P® (propylphosphonic anhydride), which reduces racemization and improves efficiency .
- Solvent optimization : Switch from DCM to THF for better solubility of bulky intermediates.
- Temperature control : Perform reactions at 0–4°C to minimize side reactions.
Example : A study on similar triazolopyridines achieved 85% yield using T3P® in THF at 4°C .
(Advanced) What computational strategies are effective in predicting the biological targets of this compound?
Answer:
Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina. For example, triazolopyridines show affinity for protein kinases (e.g., CDK2) due to π-π stacking with the triazole ring .
MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable interactions) .
QSAR modeling : Correlate substituent effects (e.g., methoxy groups) with bioactivity using descriptors like logP and polar surface area .
Validation : Cross-check predictions with in vitro kinase inhibition assays .
(Advanced) How should contradictory bioactivity data between in vitro and in vivo models be addressed?
Answer:
Contradictions may stem from pharmacokinetic limitations (e.g., poor bioavailability) or off-target effects . Methodological solutions :
Orthogonal assays : Confirm in vitro activity using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
ADME profiling : Measure solubility (e.g., shake-flask method) and metabolic stability in liver microsomes.
In vivo validation : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure and efficacy .
Case study : A triazolopyridine analog showed potent in vitro kinase inhibition but low in vivo efficacy due to rapid clearance. Reformulation with PEGylation improved bioavailability by 40% .
(Advanced) How can researchers resolve discrepancies in reported enzymatic inhibition data across studies?
Answer:
Discrepancies often arise from assay conditions (e.g., ATP concentration) or enzyme isoforms . Steps for resolution :
Standardize assay protocols : Use consistent ATP concentrations (e.g., 1 mM) and buffer systems (HEPES, pH 7.5).
Isoform specificity testing : Compare inhibition across isoforms (e.g., CDK2 vs. CDK4) using recombinant proteins .
Data normalization : Express IC₅₀ values relative to positive controls (e.g., staurosporine).
Example : A study resolved conflicting CDK2 inhibition data by identifying residual DMSO (≥0.1%) as a confounding factor .
(Basic) What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials.
- Solvent : Lyophilize and store as a solid; reconstitute in DMSO (10 mM stock) for assays.
- Stability monitoring : Perform HPLC every 6 months to detect degradation (e.g., hydrolysis of the amide bond) .
(Advanced) What strategies mitigate cytotoxicity in cell-based assays while retaining target inhibition?
Answer:
- Dose optimization : Establish a therapeutic window using MTT assays (e.g., IC₅₀ for cytotoxicity vs. target inhibition).
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to reduce off-target effects .
- Combination therapy : Pair with synergists (e.g., PI3K inhibitors) to lower effective doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
